5-(2-(Trifluoromethyl)phenyl)pyrazin-2-amine
Description
5-(2-(Trifluoromethyl)phenyl)pyrazin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazinamine moiety
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHNHSTJNYTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst . The reaction is carried out in toluene at low temperatures (0-5°C) for several hours, followed by the addition of ice water and pH adjustment using sodium hydroxide solution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Trifluoromethyl)phenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(2-(Trifluoromethyl)phenyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, similar compounds like fipronil act by binding to and blocking GABA-gated chloride channels in the central nervous system, leading to neuronal hyperexcitability and paralysis . The exact mechanism for this compound may involve similar pathways, but further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds
Fipronil: A phenylpyrazole insecticide that disrupts the central nervous system of insects.
Trifluoromethylpyridine: Used in the development of agrochemicals and pharmaceuticals.
Fluoxetine: An antidepressant containing a trifluoromethyl group.
Uniqueness
5-(2-(Trifluoromethyl)phenyl)pyrazin-2-amine is unique due to its specific combination of a trifluoromethyl group and a pyrazinamine moiety, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
